molecular formula C28H20N2O B12901795 N,N,2-triphenylquinoline-4-carboxamide CAS No. 88067-79-2

N,N,2-triphenylquinoline-4-carboxamide

Cat. No.: B12901795
CAS No.: 88067-79-2
M. Wt: 400.5 g/mol
InChI Key: FYCJGKJUGHZLQW-UHFFFAOYSA-N
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Description

N,N,2-Triphenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by three phenyl substituents: two on the carboxamide nitrogen (N,N-diphenyl) and one at the 2-position of the quinoline core.

Properties

CAS No.

88067-79-2

Molecular Formula

C28H20N2O

Molecular Weight

400.5 g/mol

IUPAC Name

N,N,2-triphenylquinoline-4-carboxamide

InChI

InChI=1S/C28H20N2O/c31-28(30(22-14-6-2-7-15-22)23-16-8-3-9-17-23)25-20-27(21-12-4-1-5-13-21)29-26-19-11-10-18-24(25)26/h1-20H

InChI Key

FYCJGKJUGHZLQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-triphenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde in the presence of pyruvic acid. This reaction forms 2-phenylquinoline-4-carboxylic acid.

    Amidation: The carboxylic acid group of 2-phenylquinoline-4-carboxylic acid is then converted to an amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with aniline to form N-phenylquinoline-4-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,2-triphenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Benzoyl chloride and AlCl₃ for Friedel-Crafts acylation.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: N,N,2-triphenylquinoline-4-amine.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N,N,2-triphenylquinoline-4-carboxamide applications in scientific research:

General Information: this compound is a chemical compound that falls under the broader categories of quinoline and carboxamide derivatives . Quinoline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological properties, including anticancer and antimicrobial effects . Carboxamides are also important structural motifs in drug discovery .

医药

  • Antimicrobial Research: Quinoline-3-carboxamides and pyrazole-4-carboxamide derivatives have demonstrated potent in vitro antifungal activity against Sclerotinia sclerotiorum, highlighting their potential as environmentally friendly fungicides .
  • Anticancer Research: Acridine and thiourea derivatives, related to quinoline carboxamides, possess anticancer properties, making them valuable in developing new anticancer agents .
  • HDAC4 Inhibition: Quinoline-3-carboxamides like Tasquinimod can bind to HDAC4, disrupting HIF-1α transcriptional activation and repressing MEF-2 target genes, which are crucial for adaptive survival signaling in the tumor microenvironment. This mechanism suggests potential applications in cancer therapy .
  • Antiplasmodial Activity: Quinoline-4-carboxamides have shown antiplasmodial activity against the blood stage of Plasmodium falciparum, with some compounds demonstrating excellent oral efficacy in malaria mouse models . The mechanism of action involves inhibiting translation elongation factor 2 (PfEF2), indicating a novel approach to combatting malaria .
  • Neurokinin Receptor Antagonists: N',2-diphenylquinoline-4-carbohydrazide derivatives are used as neurokinin-3 (NK-3) receptor antagonists, which are useful in treating diseases mediated by NK-2 and/or NK-3 receptors . These compounds have potential applications in treating respiratory diseases, schizophrenia, COPD, asthma, and irritable bowel syndrome .

Chemistry

  • Building Blocks for Synthesis: Derivatives can serve as building blocks for synthesizing more complex heterocyclic compounds.
  • Ligand Design: Carboxylic acid derivatives, including carboxamides, are used as anchoring groups for constructing self-assembled monolayers on organic device electrodes .

Mechanism of Action

  • Enzyme Inhibition: These compounds may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Modulation of Cellular Pathways: They can interact with cellular pathways, leading to the modulation of signal transduction and gene expression.

Mechanism of Action

The mechanism of action of N,N,2-triphenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The provided evidence includes compounds with diverse substituents on the quinoline-4-carboxamide scaffold. Key differences from N,N,2-triphenylquinoline-4-carboxamide include:

Compound ID (Evidence) Quinoline Substituents Carboxamide Substituents Notable Features
5a1 () 2-phenyl N-(3-(dimethylamino)propyl) Polar dimethylamino group enhances solubility
5b1 () 2-phenyl N-(3-(dimethylamino)propyl) with piperazine Bulky piperazine improves target binding
5a7 () 2-phenyl N-(diethylamino)propyl Lipophilic substituent increases membrane permeability
2-(4-Ethylphenyl)-N-(2-pyridinylmethyl) () 2-(4-ethylphenyl) N-(pyridinylmethyl) Pyridine enhances metal coordination potential
2-(5-Chloro-2-thienyl)-N-(4-phenoxyphenyl) () 2-(chlorothienyl) N-(phenoxyphenyl) Electron-withdrawing Cl and phenoxy groups modulate reactivity
This compound (Target) 2-phenyl N,N-diphenyl High hydrophobicity; potential for π-π interactions

Key Observations :

  • Polar vs. Nonpolar Substituents: Compounds with alkylamino groups (e.g., 5a1, 5a7) exhibit higher solubility but reduced membrane permeability compared to aromatic substituents like phenyl .
  • Electron-Donating/Withdrawing Groups : Electron-deficient substituents (e.g., Cl in ) may enhance antibacterial activity by increasing electrophilicity .

Trends :

  • Higher yields (~60–67%) are achieved with cyclic amines (e.g., piperazine in 5b1) due to favorable steric and electronic effects .
  • Aromatic substituents (e.g., phenyl) often result in higher melting points, suggesting stronger intermolecular interactions .

Biological Activity

N,N,2-triphenylquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline backbone with a carboxamide functional group, which is known to influence its biological properties. The structural characteristics contribute to its interaction with biological targets, enhancing its activity against specific diseases.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that substituted quinoline-2-carboxamides possess potent activity against mycobacterial species, including Mycobacterium tuberculosis. In particular, compounds such as N-cycloheptylquinoline-2-carboxamide demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

CompoundActivity Against M. tuberculosisActivity Against M. kansasiiReference
N-cycloheptylquinoline-2-carboxamideHigher than standardsModerate
N-cyclohexylquinoline-2-carboxamideHigher than standardsModerate
N-(2-phenylethyl)quinoline-2-carboxamideHigher than standardsModerate

Antiplasmodial Activity

This compound has also been investigated for its antiplasmodial effects. A study highlighted the compound's ability to inhibit Plasmodium falciparum, the causative agent of malaria. The lead compound in this series exhibited an EC50 value of 120 nM and showed promising oral efficacy in preclinical models . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), marking it as a novel target for malaria treatment.

Table 2: Antiplasmodial Efficacy

CompoundEC50 (nM)Oral Efficacy (mg/kg)Mechanism of ActionReference
Lead Compound120<1Inhibition of PfEF2

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely linked to their structural features. Modifications to the quinoline core or the carboxamide group can significantly impact their potency and selectivity. For example, introducing various substituents at specific positions on the quinoline ring has been shown to enhance antimicrobial activity while reducing toxicity .

Case Studies

Several case studies have examined the therapeutic potential of quinoline derivatives:

  • Case Study on Antimycobacterial Activity : A series of quinoline derivatives were synthesized and tested against M. tuberculosis. The most effective compounds demonstrated minimal toxicity against human cell lines while exhibiting significant antimicrobial properties .
  • Case Study on Antiplasmodial Activity : In a preclinical study involving malaria models, a derivative showed excellent oral efficacy at low dosages, underscoring its potential as a new antimalarial agent .

Q & A

Q. What are the recommended synthetic routes for N,N,2-triphenylquinoline-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step condensation and functionalization reactions. For example:

  • Step 1 : Condensation of substituted aniline derivatives with carbonyl precursors to form the quinoline core.
  • Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., using isocyanides or activated esters).
  • Optimization : Catalytic hydrogenation (e.g., 5% Pd/C under H₂) can improve yields in reduction steps, as demonstrated in analogous quinoline-carboxamide syntheses . Reaction parameters like solvent polarity (e.g., methanol vs. DMF) and temperature (room temperature vs. reflux) critically influence regioselectivity and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : Key signals include aromatic protons (δ 6.2–8.1 ppm), methyl/methylene groups (δ 2.2–3.5 ppm), and carboxamide NH (δ ~12 ppm). Impurity peaks (e.g., unreacted intermediates) can be minimized via column chromatography .
  • Mass Spectrometry (MS) : Confirm molecular weight with ESI-MS or MALDI-TOF. For example, a parent ion at m/z 336.2 [M+H]⁺ was reported for a related quinoline-carboxamide .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Discrepancies often arise from:

  • Dynamic effects : Rotameric equilibria in the carboxamide group can cause peak broadening. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize conformers .
  • Impurity interference : Residual solvents (e.g., DMSO-d₆) or synthetic byproducts may overlap with target signals. Employ deuterated solvents and iterative purification (e.g., recrystallization in EtOAc/hexane) .
  • Example : In a related compound, unresolved CH₂ signals at δ 3.01 ppm were attributed to diastereomeric impurities, resolved via chiral HPLC .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • LogP Calculation : Tools like ChemAxon or PubChem-derived algorithms predict lipophilicity. For instance, a structurally similar quinoline-carboxamide showed experimental LogP = 7.6 vs. calculated 7.7 .

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Substituent effects (e.g., trifluoromethyl groups) can enhance binding affinity .

  • Table 1 : Comparative LogP values for quinoline derivatives:

    CompoundExperimental LogPCalculated LogPDeviation
    N-Benzyl-2-hydrazinyl analog7.607.71-0.11
    Trifluoromethyl derivative7.267.79-0.62

Q. How can researchers design experiments to probe the biological activity of this compound?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with structurally related compounds (e.g., 4-amino-2-methylquinoline derivatives ).
  • Mechanistic studies : Use Western blotting to assess inhibition of signaling pathways (e.g., PI3K/AKT) or fluorescence polarization for DNA-binding affinity .
  • Control experiments : Include reference inhibitors (e.g., doxorubicin) and validate target engagement via competitive binding assays .

Q. What strategies mitigate low yields in the final coupling step of this compound synthesis?

  • Reagent optimization : Replace traditional coupling agents (e.g., DCC) with HATU or EDCI/HOBt for better carboxamide formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups.
  • Case study : A 97.4% yield was achieved using Pd/C-catalyzed hydrogenation under mild conditions for a similar compound .

Methodological Notes

  • Synthetic protocols must specify reaction scales, catalyst loadings, and purification steps to ensure reproducibility .
  • Data interpretation should cross-reference computational predictions with experimental results to validate models .
  • Biological assays require rigorous controls (e.g., vehicle-treated cells) and triplicate measurements to confirm activity .

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